molecular formula C21H17ClF3N3O B1401797 4-Chloro-N-[3-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide CAS No. 1311278-87-1

4-Chloro-N-[3-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide

Cat. No.: B1401797
CAS No.: 1311278-87-1
M. Wt: 419.8 g/mol
InChI Key: VQXCVJPYVOMTID-UHFFFAOYSA-N
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Description

4-Chloro-N-[3-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a chloro group, a dimethylamino group, and a trifluoromethyl group attached to a pyridine ring, which is further connected to a phenyl-benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-[3-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Intermediate: The synthesis begins with the preparation of the pyridine intermediate

    Coupling with Phenyl-Benzamide: The pyridine intermediate is then coupled with a phenyl-benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-[3-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamide compounds.

Scientific Research Applications

4-Chloro-N-[3-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Chloro-N-[3-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-[3-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-acetamide
  • 4-Chloro-N-[3-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-propionamide

Uniqueness

4-Chloro-N-[3-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering advantages such as enhanced reactivity and specificity in its interactions.

Properties

IUPAC Name

4-chloro-N-[3-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClF3N3O/c1-28(2)19-18(11-15(12-26-19)21(23,24)25)14-4-3-5-17(10-14)27-20(29)13-6-8-16(22)9-7-13/h3-12H,1-2H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQXCVJPYVOMTID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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